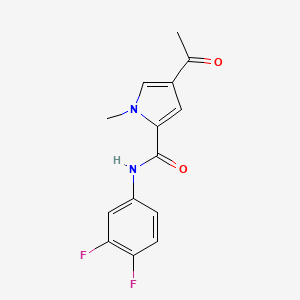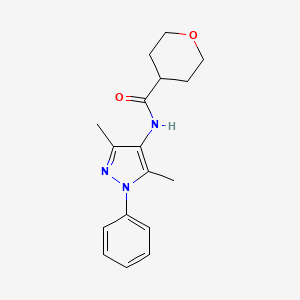![molecular formula C10H14F3N5O2S B7546058 2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7546058.png)
2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes, as well as by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis in these cells. It has also been shown to have potential applications in the treatment of neurological disorders, as it may be able to modulate the activity of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide is its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. However, one of the main limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide. One possible direction is to investigate its potential applications in the treatment of other diseases, such as infectious diseases or autoimmune disorders. Another possible direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be used in various applications. Additionally, future research could focus on developing new synthesis methods for this compound, in order to improve its solubility and other properties.
In conclusion, 2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to important advances in medicine, pharmacology, and biochemistry.
Synthesis Methods
The synthesis of 2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide involves a series of steps, including the reaction of oxirane-2-carboxylic acid with 1-methyl-1H-tetrazole-5-thiol, followed by the reaction of the resulting compound with 2,2,2-trifluoroethylamine. The final product is obtained after purification through column chromatography.
Scientific Research Applications
2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anticancer properties, as well as potential applications in the treatment of neurological disorders.
properties
IUPAC Name |
2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N5O2S/c11-10(12,13)6-14-8(19)5-21-9-15-16-17-18(9)4-7-2-1-3-20-7/h7H,1-6H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBNJCWLFHXEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NN=N2)SCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546006.png)


![2-(4-chloro-2-methylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]propanamide](/img/structure/B7546026.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546034.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide](/img/structure/B7546051.png)
![N-[2-[[2-[(dimethylamino)methyl]phenyl]methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7546057.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide](/img/structure/B7546066.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-N-methyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546068.png)
![N-[(2-fluorophenyl)methyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546075.png)

![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)